molecular formula C11H12N2O B13554031 (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

Cat. No.: B13554031
M. Wt: 188.23 g/mol
InChI Key: VRGWNARDCBNNCH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral compound that features a quinoline moiety attached to an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(quinolin-7-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with amino alcohols under specific conditions.

Industrial Production Methods

Industrial production methods for ®-2-amino-2-(quinolin-7-yl)ethan-1-ol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(quinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

®-2-amino-2-(quinolin-7-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-amino-2-(quinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the amino alcohol group can form hydrogen bonds with biological molecules, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(quinolin-7-yl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.

    (1R)-1-(quinolin-7-yl)ethan-1-ol: Similar structure but different stereochemistry, which can affect its biological activity.

Uniqueness

®-2-amino-2-(quinolin-7-yl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and alcohol functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-2-quinolin-7-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m0/s1

InChI Key

VRGWNARDCBNNCH-JTQLQIEISA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)[C@H](CO)N)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(CO)N)N=C1

Origin of Product

United States

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